molecular formula C12H12BrNO B13313614 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B13313614
M. Wt: 266.13 g/mol
InChI Key: CDEUDOSBQGGMRJ-CLFYSBASSA-N
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Description

6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one (CAS 153841-49-7) is a brominated indanone derivative with a molecular formula of C12H12BrNO and a molecular weight of 266.13 . This compound serves as a versatile and high-value building block in medicinal chemistry and organic synthesis. Its structure combines an electron-withdrawing bromo-substituted indanone core with a dimethylaminomethylidene functional group, making it a key intermediate for the construction of more complex, biologically active molecules. The core indanone scaffold is recognized as a privileged structure in drug discovery, found in treatments for conditions like Alzheimer's disease and as components of retinoic acid-related orphan receptor (ROR) antagonists . Specifically, substituted 2,3-dihydro-1H-inden-1-one derivatives have been investigated as potent RORγt antagonists for the treatment of autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, psoriasis, and asthma . Researchers can utilize the reactive sites on this compound for further functionalization; the bromine atom is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the dimethylaminomethylidene group can act as an acceptor in condensation reactions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

(2Z)-6-bromo-2-(dimethylaminomethylidene)-3H-inden-1-one

InChI

InChI=1S/C12H12BrNO/c1-14(2)7-9-5-8-3-4-10(13)6-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7-

InChI Key

CDEUDOSBQGGMRJ-CLFYSBASSA-N

Isomeric SMILES

CN(C)/C=C\1/CC2=C(C1=O)C=C(C=C2)Br

Canonical SMILES

CN(C)C=C1CC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main steps:

This approach ensures regioselectivity and functional group compatibility, leading to high yields and purity.

Bromination of Indanone Derivatives

Methodology:

The initial step involves bromination of 2-methyl-2,3-dihydro-1H-inden-1-one or related indanone derivatives. The process employs electrophilic aromatic substitution under controlled conditions to selectively brominate the 6-position.

Representative Procedure:

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂), often in the presence of a Lewis acid catalyst.
  • Conditions: Reflux in solvents like acetic acid or carbon tetrachloride, with temperature control to prevent polybromination.
  • Outcome: Formation of 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one with high regioselectivity.

Reaction Example:

Indanone derivative + N-bromosuccinimide → 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Yield: Typically around 85-92%, depending on reaction conditions and purity of starting material.

Introduction of the Dimethylamino Methylidene Group

Methodology:

The key challenge is to introduce the (dimethylamino)methylidene group at the 2-position. This is generally achieved through a condensation reaction involving the aldehyde or ketone precursor with dimethylamine derivatives.

Representative Procedure:

  • Reagents: Dimethylformamide (DMF) or dimethylamine, along with dehydrating agents such as phosphorus oxychloride (POCl₃) or acetic anhydride.
  • Conditions: Reflux in an inert solvent like ethanol or acetic acid, with careful control of temperature to favor the formation of the methylene derivative.
  • Mechanism: The process involves formation of an iminium ion intermediate, followed by elimination to generate the exocyclic (dimethylamino)methylidene group.

Reaction Example:

6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one + dimethylamine + dehydrating agent → 6-bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

Yield: Usually in the range of 70-85%, with purification by recrystallization or chromatography.

Specific Patent and Literature Methods

Patent JP6270742B2 (2014) describes a method involving the synthesis of bridged nucleic acid derivatives but provides insights into the functionalization of indanone derivatives, which can be adapted for this compound. The process involves:

  • Cross-coupling reactions utilizing palladium catalysis.
  • Use of organometallic reagents for selective substitution.
  • Subsequent functional group transformations to introduce the amino-methylidene moiety.

Chemical reaction pathway:

Step Description Reagents Conditions Yield/Comments
1 Bromination at 6-position NBS or Br₂ Reflux, in acetic acid 85-92%
2 Formation of the methylidene group Dimethylamine, dehydrating agents Reflux, in ethanol or acetic acid 70-85%

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Typical Yield
Bromination NBS or Br₂ Acetic acid Reflux (~80°C) 4-6 hours 85-92%
Methylidene Formation Dimethylamine, dehydrating agent Ethanol or acetic acid Reflux (~80°C) 6-12 hours 70-85%

Notes on Purification and Characterization

  • Purification: Recrystallization from ethanol or chromatography on silica gel.
  • Characterization: Confirmed via NMR (¹H and ¹³C), IR, and mass spectrometry. Typically, the methylidene proton appears as a singlet around δ 7-8 ppm in ¹H NMR.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Condensation Reactions: The dimethylamino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Various substituted indenone derivatives depending on the nucleophile used.

    Oxidation Products: Oxo derivatives with increased oxidation state.

    Reduction Products: Hydro derivatives with reduced oxidation state.

Scientific Research Applications

6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical intermediates for industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Features

Key structural variations among indenone derivatives include substituent type, position, and electronic effects. A comparative analysis is summarized below:

Compound Name Substituents Key Structural Features Reference
6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one (Target) Br (C6), (CH₃)₂N-CH= (C2) Electron-donating dimethylamino group enhances electron density; Br introduces steric bulk. -
(E)-2-(4-((Dimethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one OCH₃ (C5), (CH₃)₂N-CH₂-C₆H₄-CH= (C2) Methoxy and extended benzylidene group increase planarity; dual electron-donating groups.
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one Benzodioxolyl (C2) Benzodioxolyl substituent introduces rigidity; planar fused-ring system confirmed by crystallography.
5-Bromo-3-phenyl-1H-indene-2-carbaldehyde Br (C5), C₆H₅ (C3), CHO (C2) Aldehyde group enables nucleophilic reactions; phenyl and Br create steric hindrance.
Ethyl 3-(6-bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-2-cyano-3-oxopropanoate Br (quinoline C6), (CH₃)₂N-C₆H₄-CH=CH- (quinoline C2), CN, COOEt Quinoline core with conjugated styryl and cyano groups; enhanced π-system for bioactivity.

Key Observations :

  • Bromine at C6 (vs. C5 in ) may alter regioselectivity in subsequent reactions.

Key Observations :

  • The target compound likely follows a similar condensation pathway as in , but yields are unspecified.
  • Quinoline-based analogs require multi-step synthesis, reducing efficiency compared to indenone derivatives.

Key Observations :

  • The target compound’s dimethylamino group may enhance binding to AChE/MAO-B, similar to .
  • Quinoline derivatives () show stronger cytotoxicity, likely due to extended conjugation.
Physicochemical and Crystallographic Properties
Compound Name Melting Point Solubility Crystallographic Data Reference
Target Compound (Inferred) - Moderate in DMF Likely planar indenone core. -
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one - - Orthorhombic system, planar fused rings.
5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one - Low in water Pyridine ring introduces polarity.

Key Observations :

  • Planarity in benzodioxolyl derivatives () may improve crystallinity compared to bulkier analogs.
  • Dimethylamino groups likely enhance solubility in polar solvents (e.g., ethanol, DMF).

Biological Activity

The compound 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one (CAS No. 1562250-22-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Basic Information

PropertyDetails
Molecular Formula C12_{12}H12_{12}BrN\O
Molecular Weight 266.13 g/mol
IUPAC Name This compound
CAS Number 1562250-22-9

Structure

The structure of the compound features a bromo substituent and a dimethylamino group attached to a dihydroindenone core, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>125

These results suggest that the compound possesses bactericidal activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The mechanism of action involves the interaction of the compound with bacterial enzymes and receptors, leading to inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production. This multifaceted approach enhances its efficacy against resistant strains .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans and other fungal pathogens. The antifungal MIC values are comparable to those of established antifungal agents like fluconazole .

Neurotropic Activity

Preliminary studies suggest that derivatives of this compound may exhibit neurotropic effects, indicating potential applications in neuropharmacology. The specific pathways through which these effects occur are still under investigation .

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the broad-spectrum antimicrobial activity of similar compounds within the same class, emphasizing the importance of structural modifications in enhancing efficacy against biofilms formed by resistant bacteria .

Study 2: Structure–Activity Relationship (SAR)

Research focusing on structure–activity relationships revealed that modifications to the dimethylamino group significantly impact the biological activity of the compound. Electron-donating groups were found to enhance antimicrobial properties, suggesting avenues for further development and optimization .

Q & A

Q. What are the optimized synthetic routes for 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and functionalization of indanone derivatives. Key steps include:

  • Radical bromination using N-bromosuccinimide (NBS) or Br₂ under controlled temperatures (0–25°C) to avoid over-bromination .
  • Schiff base formation by condensing the brominated indanone with dimethylamine in ethanol under reflux (70–80°C) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Challenges
Radical BrominationNBS, AIBN, CCl₄, 70°C65–75Byproduct formation
Condensation ReactionEtOH, dimethylamine, reflux80–85pH sensitivity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. For example, the dimethylamino group’s resonance appears at δ 2.8–3.2 ppm .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
  • IR spectroscopy : Confirm the C=N stretch (1620–1680 cm⁻¹) to validate the Schiff base .

Q. How do solubility properties impact experimental design, and what solvents are optimal?

Methodological Answer:

  • Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays but may interfere with NMR.
  • Ethanol/water mixtures (70:30 v/v) balance solubility and stability for synthetic intermediates .
  • Hansen solubility parameters predict solvent compatibility (δD ≈ 18 MPa¹/², δP ≈ 6 MPa¹/²) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (GHS Hazard Statement: H315-H319) .
  • PPE : Nitrile gloves and goggles; avoid skin contact due to potential irritant properties .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NOESY correlations) be analyzed?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d,p) to simulate NMR shifts and compare with experimental data .
  • Dynamic effects : Assess rotational barriers of the dimethylamino group using variable-temperature NMR .

Q. How do contradictions in reported biological activity data arise, and how can they be resolved?

Methodological Answer:

  • Dose-dependent effects : Re-evaluate IC₅₀ values across concentrations (e.g., 1–100 μM) to identify non-linear trends .
  • Assay interference : Test for false positives (e.g., redox activity) using counter-screens like glutathione quenching .

Q. Table 2: Biological Activity Data Comparison

StudyTargetIC₅₀ (μM)Assay TypePotential Artifacts
Antiviral (2023)SARS-CoV-2 Mpro12.3FluorescenceAggregation interference
Anticancer (2024)HDAC68.7ColorimetricMetal chelation

Q. What computational strategies model the compound’s electronic properties for drug design?

Methodological Answer:

  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps (ΔE ≈ 4.2 eV) to predict reactivity .
  • Molecular docking : Use AutoDock Vina with flexible residues to simulate binding to kinase targets (e.g., CDK2) .

Q. How does the compound interact with enzyme active sites, and what mechanistic insights emerge?

Methodological Answer:

  • Hydrogen-bonding : The carbonyl group interacts with catalytic lysine residues (distance ≈ 2.8 Å) .
  • Halogen bonding : The bromine atom forms non-covalent interactions with hydrophobic pockets (e.g., in CYP450 enzymes) .

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